Home > Products > Screening Compounds P35225 > Octahydroaminoacridine succinate
Octahydroaminoacridine succinate - 866245-79-6

Octahydroaminoacridine succinate

Catalog Number: EVT-278495
CAS Number: 866245-79-6
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Octahydroaminoacridine succinate is an acetylcholinesterase inhibitor potentially for the treatment of Alzheimer's disease.
Overview

Octahydroaminoacridine succinate is a chemical compound that serves as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, making it significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its chemical formula is C17H24N2O4C_{17}H_{24}N_{2}O_{4}, with a molecular weight of approximately 320.38 g/mol. The compound is derived from octahydroaminoacridine, which is a tacrine analogue known for its cholinergic activity.

Source and Classification

This compound is classified as a small molecule drug and is primarily studied for its pharmacological properties related to cognitive enhancement and neuroprotection. It has been investigated in various clinical trials, with one notable patent detailing its use in treating vascular dementia by mitigating pathological changes associated with the condition .

Synthesis Analysis

Methods and Technical Details

The synthesis of octahydroaminoacridine succinate typically involves the reaction of octahydroaminoacridine with succinic acid or its derivatives. Various methods have been explored to enhance the yield and purity of the compound:

  • Crystallization Techniques: Different crystallization techniques, such as anti-solvent addition, slow cooling, and gas-solid diffusion, have been employed to obtain stable crystal forms of octahydroaminoacridine succinate. For instance, crystal form A can be prepared through methods like room temperature suspension stirring and high polymerization induced stirring .
  • Polymorphic Screening: Research has focused on identifying polymorphic forms of the compound to improve its bioavailability and therapeutic efficacy. This involves evaluating various crystal forms based on their physical and chemical properties .
Molecular Structure Analysis

Structure and Data

The molecular structure of octahydroaminoacridine succinate consists of an octahydroacridine core attached to a succinate moiety. The structural representation can be described as follows:

  • Chemical Structure: The compound features a bicyclic structure with multiple saturated rings, contributing to its stability and biological activity.
  • X-ray Powder Diffraction: Characterization techniques such as X-ray powder diffraction have been utilized to analyze the crystalline forms of octahydroaminoacridine succinate, providing insights into their structural integrity .
Chemical Reactions Analysis

Reactions and Technical Details

Octahydroaminoacridine succinate undergoes various chemical reactions that are essential for its activity as a cholinesterase inhibitor:

  • Enzyme Inhibition: The compound interacts with the active sites of acetylcholinesterase and butyrylcholinesterase, leading to the inhibition of these enzymes. This action increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
  • Stability Studies: Research has also focused on the stability of different polymorphic forms under various conditions, which is crucial for ensuring consistent therapeutic effects .
Mechanism of Action

Process and Data

The mechanism of action for octahydroaminoacridine succinate primarily involves:

  • Cholinesterase Inhibition: By inhibiting acetylcholinesterase and butyrylcholinesterase, the compound effectively prevents the breakdown of acetylcholine, thereby increasing its availability at nerve synapses. This leads to improved cognitive function in conditions characterized by cholinergic deficits.
  • Neuroprotective Effects: Studies suggest that this compound may also exert neuroprotective effects through mechanisms such as reducing oxidative stress and inflammation in neuronal tissues .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Octahydroaminoacridine succinate exhibits several notable physical and chemical properties:

  • Solubility: The solubility characteristics vary among different crystal forms; optimizing these properties can enhance bioavailability.
  • Stability: Different polymorphic forms demonstrate varying degrees of stability, which is critical for formulation development .
  • Melting Point: Specific melting points for different crystal forms have been documented, aiding in quality control during drug formulation.
Applications

Scientific Uses

Octahydroaminoacridine succinate has several applications in scientific research and medicine:

  • Cognitive Enhancement: As a dual cholinesterase inhibitor, it is primarily investigated for its potential to improve cognitive function in patients with Alzheimer's disease or other forms of dementia.
  • Pharmaceutical Development: The compound's unique properties make it a candidate for further development into effective therapeutic agents targeting cognitive decline .
Introduction to Octahydroaminoacridine Succinate

Historical Development of Acridine-Based Cholinesterase Inhibitors

Acridine derivatives emerged as pivotal AChE inhibitors following the serendipitous discovery of tacrine (tetrahydroaminoacridine) in the 1980s. Early research identified tacrine’s ability to cross the blood-brain barrier and inhibit AChE, leading to its 1993 approval as the first AD-specific drug. However, limitations included:

  • Hepatotoxicity: Dose-dependent liver enzyme elevations in ~50% of patients
  • Suboptimal pharmacokinetics: Short half-life (2–4 hours) requiring frequent dosing
  • Limited efficacy: Modest cognitive improvements (1.5–3.5 points on ADAS-cog) [6] [8]

These shortcomings drove the development of second-generation acridines with enhanced safety and target engagement. Octahydroaminoacridine, featuring a fully saturated acridine core, was designed to mitigate hepatotoxicity while retaining AChE affinity. Its structural saturation reduces planar rigidity, diminishing intercalation with DNA and hepatic enzymes—key drivers of tacrine’s toxicity [6]. By 2017, octahydroaminoacridine demonstrated dose-dependent cognitive improvements in Phase II trials (see Table 1), positioning it as a clinically validated successor [1].

Table 1: Evolution of Key Acridine-Based Cholinesterase Inhibitors

CompoundStructural FeaturesAChE IC50Clinical Limitations
TacrinePlanar tetrahydroacridine ring100–200 nMHepatotoxicity, frequent dosing
DonepezilNon-acridine piperidine design6.7 nMPeripheral cholinergic effects
OctahydroaminoacridineSaturated bicyclic ring~50 nM*Optimized via salt formation

Octohydroaminoacridine free base; potency enhanced in succinate form [1] [6] [8].

Structural Evolution from Tacrine to Octahydroaminoacridine Derivatives

The transformation from tacrine to octahydroaminoacridine represents a strategic shift in molecular design:

Core Saturation

  • Tacrine: Features a partially unsaturated acridine ring (tetrahydro), retaining planar aromaticity that facilitates DNA intercalation and oxidative stress [6].
  • Octahydroaminoacridine: Incorporates complete saturation of the acridine ring (octahydro), converting it into a non-planar, aliphatic bicycle. This change:
  • Reduces off-target interactions by eliminating DNA intercalation potential
  • Enhances solubility due to decreased hydrophobicity (log P reduction)
  • Improves metabolic stability by blocking electrophilic site formation [1] [7]

Amino Positioning and Electronic Effects

The 9-amino group—critical for AChE binding via catalytic anionic site (CAS) interactions—is retained in both compounds. However, octahydroaminoacridine’s aliphatic ring shifts the amine’s pKa toward physiological neutrality, optimizing ionic bonding with AChE’s gorge residues [8]. Molecular modeling confirms stronger van der Waals contacts with peripheral anionic site (PAS) residues versus tacrine [6].

Multitarget Capacity

Unlike tacrine’s singular AChE focus, octahydroaminoacridine derivatives exhibit:

  • Dual AChE/BChE inhibition (IC50 ratios ~1:2), maintaining neurotransmitter levels in late-stage AD where BChE activity rises [7]
  • Amyloid-β anti-aggregation effects observed in acridine hybrids, attributed to PAS binding that prevents Aβ nucleation [6]

Significance of Succinate Salt Formation in Pharmaceutical Optimization

Succinate salt formation represents a critical pharmaceutical advancement for octahydroaminoacridine, addressing inherent limitations of the free base:

Solubility and Bioavailability Enhancement

  • The free base’s low water solubility (<0.1 mg/mL) restricts gastrointestinal dissolution.
  • Succinate salt formation increases aqueous solubility >10-fold via:
  • Ionization of the aminoacridine nitrogen (pKa ~8.5)
  • Hydrogen bonding with succinate’s carboxylates
  • Crystal lattice energy reduction [3] [7]Phase II trials used succinate salt formulations to achieve therapeutic plasma concentrations within 2 hours [1].

Solid-State Stability and Crystallinity

Succinate salts confer superior physicochemical properties:

  • Hygroscopicity Reduction: Free base absorbs >5% moisture at 75% RH, accelerating degradation. Succinate forms limit moisture uptake to <1% under identical conditions [8].
  • Crystalline Form Control: Patent EP4177257A1 discloses a stable Type I crystal exhibiting:
  • Characteristic PXRD peaks at 6.8°, 13.7°, 17.2° 2θ
  • DSC endotherm at 182–185°C (melting with decomposition)
  • <0.5% polymorphic transition after 6 months at 40°C [3] [5]

Table 2: Impact of Succinate Salt Formation on Key Pharmaceutical Properties

PropertyFree BaseSuccinate SaltPharmaceutical Advantage
Water Solubility<0.1 mg/mL>5 mg/mLEnhanced oral absorption
Melting Point98–101°C (decomp.)180–185°CStability during processing
HygroscopicityHigh (>5% @ 75% RH)Low (<1% @ 75% RH)Shelf-life extension
CrystallinityAmorphous/weakly crystallineDefined polymorphsBatch consistency, purity control

Data compiled from stability studies and patent characterizations [3] [5] [7].

Drug Product Performance

  • Compatibility with Excipients: Succinate’s non-hygroscopic nature enables direct compression with common fillers (e.g., microcrystalline cellulose) without premilling [8].
  • Controlled Release: The salt’s pH-dependent solubility (higher in gastric vs. intestinal pH) supports prolonged release formulations, mitigating peak-trough fluctuations [5].

Properties

CAS Number

866245-79-6

Product Name

Octahydroaminoacridine succinate

IUPAC Name

butanedioic acid;1,2,3,4,5,6,7,8-octahydroacridin-9-amine

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C13H18N2.C4H6O4/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;5-3(6)1-2-4(7)8/h1-8H2,(H2,14,15);1-2H2,(H,5,6)(H,7,8)

InChI Key

SXNZJEKZKUJFLV-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C3CCCCC3=N2)N.C(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Octahydroaminoacridine succinate

Canonical SMILES

C1CCC2=C(C1)C(=C3CCCCC3=N2)N.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.